molecular formula C29H25N3O7S B11976362 isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11976362
M. Wt: 559.6 g/mol
InChI Key: YAISMFVZHAKXGC-BUVRLJJBSA-N
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Description

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furyl and nitrophenyl groups: These groups can be introduced via condensation reactions using suitable aldehydes or ketones.

    Esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.

    Furyl-containing compounds: Compounds with furyl groups that exhibit similar chemical reactivity.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that have comparable properties.

Uniqueness

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H25N3O7S

Molecular Weight

559.6 g/mol

IUPAC Name

propan-2-yl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H25N3O7S/c1-16(2)38-28(34)25-17(3)30-29-31(26(25)18-8-10-21(37-4)11-9-18)27(33)24(40-29)15-22-12-13-23(39-22)19-6-5-7-20(14-19)32(35)36/h5-16,26H,1-4H3/b24-15+

InChI Key

YAISMFVZHAKXGC-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Origin of Product

United States

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